
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a fluorine atom at the 4-position and a carboxamide group at the 2-position. This compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide typically involves several steps, starting from readily available precursors. One common method includes the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form the desired pyrrolidine ring structure.
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield, selectivity, and cost-effectiveness. The process involves large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced reaction conditions, such as controlled temperature, pressure, and the use of catalysts to improve efficiency and reduce by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can replace the fluorine atom under suitable conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in designing drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in pharmaceutical manufacturing .
Mecanismo De Acción
The mechanism of action of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, influencing its biological activity. The compound may inhibit or activate target proteins, modulating various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-4-Aminopyrrolidine-2-carboxamide: Similar structure but with an amino group instead of fluorine.
(2R,4R)-4-Methylpyrrolidine-2-carboxamide: Features a methyl group at the 4-position.
(2R,4R)-4-Hydroxypyrrolidine-2-carboxamide: Contains a hydroxyl group at the 4-position .
Uniqueness
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide’s uniqueness lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it valuable in drug design and other applications .
Propiedades
Fórmula molecular |
C5H9FN2O |
|---|---|
Peso molecular |
132.14 g/mol |
Nombre IUPAC |
(2R,4R)-4-fluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3-,4-/m1/s1 |
Clave InChI |
UMTORPRXIWIVFS-QWWZWVQMSA-N |
SMILES isomérico |
C1[C@H](CN[C@H]1C(=O)N)F |
SMILES canónico |
C1C(CNC1C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


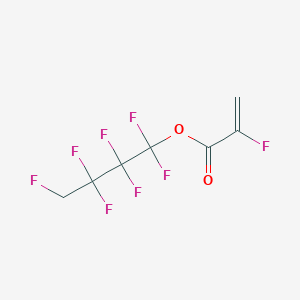

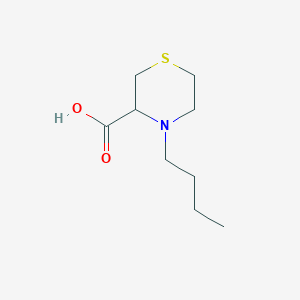
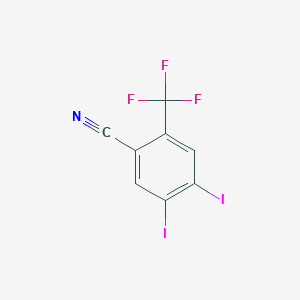

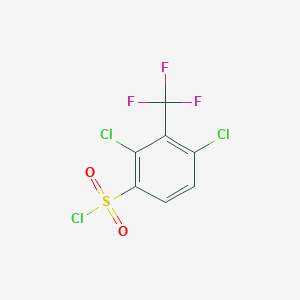


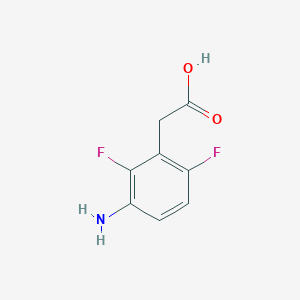
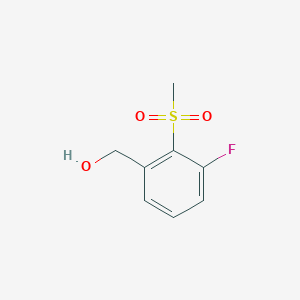
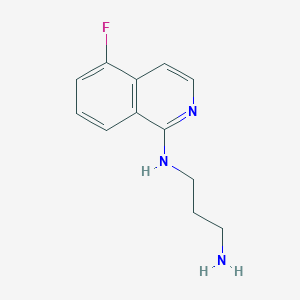

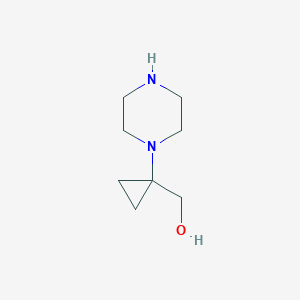
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)
